N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
Overview
Description
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride: is a chemical compound that features a boronic ester group, making it a valuable intermediate in organic synthesis. This compound is often used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. This involves the addition of a boron atom to an organic molecule. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Result of Action
The result of the compound’s action is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often found in pharmaceuticals and agrochemicals, making this reaction valuable in medicinal chemistry .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored under inert gas and away from light and air to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between an aryl halide and bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amination: The resulting boronic ester is then subjected to a nucleophilic substitution reaction with N,N-dimethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Borylation: Utilizing industrial reactors to carry out the borylation reaction efficiently.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester group.
Amines: Formed through reduction reactions.
Scientific Research Applications
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of biologically active compounds and probes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and advanced materials for electronics.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
Uniqueness
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in coupling reactions. This makes it a valuable compound for synthesizing specific target molecules in organic synthesis.
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6;/h7-10H,11H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNKUKSUIDITDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657006 | |
Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036991-19-1 | |
Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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